molecular formula C12H17NO3 B1601921 2-(3,4-Dimethoxyphenyl)morpholine CAS No. 100370-59-0

2-(3,4-Dimethoxyphenyl)morpholine

Cat. No. B1601921
M. Wt: 223.27 g/mol
InChI Key: CPYOKVZNTDIYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,4-Dimethoxyphenyl)morpholine” is a chemical compound . It is a morpholine derivative, which means it contains a morpholine functional group, a common feature in many pharmaceuticals and biologically active molecules .


Synthesis Analysis

The synthesis of morpholines, including “2-(3,4-Dimethoxyphenyl)morpholine”, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of morpholines involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dimethoxyphenyl)morpholine” includes a morpholine ring attached to a phenyl ring with two methoxy groups at the 3 and 4 positions . The molecular weight of the compound is 259.73 .


Chemical Reactions Analysis

Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .


Physical And Chemical Properties Analysis

“2-(3,4-Dimethoxyphenyl)morpholine” is a powder at room temperature . It has a melting point of 126-127 degrees Celsius . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Crystal Structure Analysis

2-(3,4-Dimethoxyphenyl)morpholine, known as dimethomorph, has been studied for its crystal structure. Kang et al. (2015) analyzed the crystal structure of dimethomorph, revealing the dihedral angles between the central chlorophenyl and the terminal benzene and morpholine rings (Kang, Kim, Kwon, & Kim, 2015). Chai and Liu (2011) also reported on the isomer of flumorph, another compound with a similar structure (Chai & Liu, 2011).

Analytical Method Development

Hengel and Shibamoto (2000) developed an analytical method for determining dimethomorph residues in dried hops, using techniques like gas chromatography and mass spectrometry (Hengel & Shibamoto, 2000).

Inhibitors of Kinase Activity

Boschelli et al. (2001) discovered that replacing the methoxy group at C-7 of certain compounds with a 3-(morpholin-4-yl)propoxy group increased the inhibition of Src kinase activity, indicating potential therapeutic applications (Boschelli et al., 2001).

Crystal Structure of Complexes

Amirnasr et al. (2001) synthesized complexes containing morpholine and analyzed their structures through X-ray diffraction, contributing to the understanding of morpholine-based compounds (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Tumor Microenvironment-Enhanced Cancer Phototherapy

Tang et al. (2019) synthesized a smart near-infrared photosensitizer with morpholine, aiming for enhanced cancer theranostic performance in tumor microenvironments (Tang et al., 2019).

Safety And Hazards

The compound is classified as potentially harmful if swallowed, and it may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing appropriate personal protective equipment .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYOKVZNTDIYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560152
Record name 2-(3,4-Dimethoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)morpholine

CAS RN

100370-59-0
Record name 2-(3,4-Dimethoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethoxyphenyl)morpholine
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)morpholine
Reactant of Route 3
2-(3,4-Dimethoxyphenyl)morpholine
Reactant of Route 4
2-(3,4-Dimethoxyphenyl)morpholine
Reactant of Route 5
2-(3,4-Dimethoxyphenyl)morpholine
Reactant of Route 6
2-(3,4-Dimethoxyphenyl)morpholine

Citations

For This Compound
1
Citations
奥村健太郎, 田中雅, 杉本典夫 - YAKUGAKU ZASSHI, 1959 - jstage.jst.go.jp
As new derivatives of phenylmorpholine having epinephrine-like activity, 2-(3, 4-dihydroxyphenyl)-N-methylmorpholine and 2-(3, 4-dimethoxyphenyl)-N-methylmorpholine were …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.